N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide - 872597-06-3

N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Catalog Number: EVT-2880837
CAS Number: 872597-06-3
Molecular Formula: C25H26FN5O3S
Molecular Weight: 495.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (5)

    Compound Description: Compound 5 is identified as a hit compound in a study focusing on inducing apoptosis in breast cancer cells. [] It exhibits potent activity against MCF-7 (IC50 = 0.050 μM) and MDA-MB231 (IC50 = 0.826 μM) breast cancer cell lines. [] Additionally, it induces DNA damage at 10.64 nM and inhibits CDK-2 with an IC50 of 0.172 μM. [] Further studies demonstrate that compound 5 induces apoptosis in MCF-7 cells by 46.75% and disrupts the cell cycle during the S phase. []

    Relevance: Compound 5 shares a core structure with the target compound, N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide. Both compounds feature a central pyrimidine ring substituted at the 2-position with a thioacetic acid chain and at the 4- and 5-positions with an amino and an amide group, respectively. The main structural difference lies in the substituent attached to the thioacetic acid moiety. In compound 5, it's a hydrazine group, while the target compound features a 4-benzylpiperidine-1-yl group. This structural similarity suggests potential for exploring variations at this position for modulating biological activity.

N-(4-amino-2-((2-oxo-2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (8)

    Compound Description: This compound, designated as 8 in the research, is a p-nitrophenylhydrazone derivative of compound 5. [] It exhibits notable anti-cancer activity against MCF-7 (IC50 = 0.146 μM) and MDA-MB231 (IC50 = 0.583 μM) cell lines, comparable to that of compound 5. [] Additionally, it demonstrates DNA-damaging capabilities at 30.03 nM and inhibits CDK-2 with an IC50 of 0.189 μM. []

    Relevance: Compound 8 shares a close structural relationship with both compound 5 and the target compound, N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide. The key structural difference between compound 8 and the target compound lies in the substituent attached to the thioacetic acid side chain. In compound 8, a 4-(4-nitrophenyl)piperazin-1-yl group is present, while the target compound features a 4-benzylpiperidin-1-yl group. This subtle variation highlights the potential for exploring different cyclic amine substituents at this position to influence biological activity.

6-amino-3-methyl-2-(morpholin-4-yl)-5-nitrosopyrimidin-4(3H)-one (I)

    Compound Description: This compound, referred to as (I) in the study, is a neutral aminonitrosopyrimidine derivative. [] The research highlights significant electronic polarization within the pyrimidine ring system of this compound. [] Furthermore, compound (I) exhibits a planar pyrimidine ring and forms intramolecular N-H...O hydrogen bonds. [] It participates in extensive intermolecular hydrogen bonding, resulting in sheet structures, which further assemble into a three-dimensional hydrogen-bonded framework with the help of water molecules. []

    Relevance: Although not directly containing the same core structure, compound (I) exhibits notable structural similarities with the target compound, N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide. Both compounds share a pyrimidine scaffold with amino and oxo substitutions. The presence of a morpholine ring in compound (I) highlights the feasibility of incorporating cyclic amines as substituents on the pyrimidine ring, which could be explored for the development of analogs of the target compound.

Morpholin-4-ium 4-amino-2-(morpholin-4-yl)-5-nitroso-6-oxo-1,6-dihydropyrimidin-1-ide (II)

    Compound Description: This compound, denoted as (II), is the ring-deprotonated conjugate anion of compound (I). [] This study focuses on comparing the electronic polarization between the neutral aminonitrosopyrimidine (compound I) and its anionic counterpart (compound II). [] The findings show that the electronic polarization is more pronounced in the anionic form (compound II). [] Similar to compound (I), (II) forms sheet structures through multiple N-H...O hydrogen bonds and participates in a three-dimensional hydrogen-bonded framework mediated by water molecules. []

    Relevance: Compound (II), while not sharing the complete core structure with the target compound, N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide, presents an example of how structural modifications on a pyrimidine scaffold, specifically by introducing a negative charge, can influence electronic properties. This information can be valuable when exploring structure-activity relationships and designing novel compounds with potentially enhanced activity.

Properties

CAS Number

872597-06-3

Product Name

N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

IUPAC Name

N-[4-amino-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

Molecular Formula

C25H26FN5O3S

Molecular Weight

495.57

InChI

InChI=1S/C25H26FN5O3S/c26-19-8-6-18(7-9-19)23(33)28-21-22(27)29-25(30-24(21)34)35-15-20(32)31-12-10-17(11-13-31)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,28,33)(H3,27,29,30,34)

InChI Key

BNLZDROKBQMFAP-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.